molecular formula C36H63N3O9 B600382 cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal] CAS No. 2503-13-1

cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal]

Cat. No.: B600382
CAS No.: 2503-13-1
M. Wt: 681.9 g/mol
InChI Key: TWHBYJSVDCWICV-LIOIOPIISA-N
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Description

Enniatin A is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium species . Structurally, it consists of alternating N-methyl amino acids and hydroxy acids, specifically incorporating N-methyl-isoleucine (NMeIle) and 2-hydroxy isovaleric acid (Hiv) residues . First isolated in 1992 alongside analogs such as Enniatin A1, B, and B1, Enniatin A has since been studied for its ionophoric properties, which enable it to transport cations across biological membranes .

Enniatin A is biosynthesized by nonribosomal peptide synthetases (NRPS) with embedded N-methyltransferase domains, a hallmark of fungal cyclic depsipeptide production . Analytical methods such as HPLC, UPLC, and advanced NMR techniques have been critical in resolving its structural complexity, particularly in distinguishing it from homologs like Enniatin E1 and E2 .

Properties

CAS No.

2503-13-1

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

IUPAC Name

(6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1

InChI Key

TWHBYJSVDCWICV-LIOIOPIISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Enniatin A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified enniatin derivatives with altered biological activities .

Scientific Research Applications

1.1 Antimicrobial Properties

Enniatin A exhibits notable antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against:

  • Bacteria : Enniatin A has shown inhibitory effects on Mycobacterium tuberculosis and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Fungi : It possesses antifungal properties, particularly against Candida albicans and other fungal pathogens, making it a candidate for antifungal treatments in clinical settings .

1.2 Cytotoxic Effects

Studies indicate that Enniatin A can induce cytotoxicity in various cell lines. For instance, it has been shown to disrupt mitochondrial function and induce apoptosis in cancer cells . In bovine granulosa cells, Enniatin A significantly inhibited cell proliferation and steroid production, which could affect reproductive health in livestock .

Toxicological Studies

2.1 Genotoxicity and Immunotoxicity

Research has highlighted the genotoxic potential of Enniatin A, particularly concerning its effects on DNA integrity in mammalian cells. In vivo studies have reported immunotoxic effects, indicating that exposure can alter immune responses, which is critical for assessing safety in food products .

2.2 Co-occurrence with Other Mycotoxins

The interaction of Enniatin A with other mycotoxins, such as Deoxynivalenol (DON), has been investigated to understand their combined effects on health. Studies indicate that mixtures can exhibit additive or synergistic toxic effects, complicating risk assessments for food safety .

Agricultural Applications

3.1 Bio-Detoxification

There is ongoing research into the bio-detoxification of mycotoxins like Enniatin A using lactic acid bacteria and other microbial agents. These studies aim to mitigate the presence of mycotoxins in food and feed products, enhancing food safety .

3.2 Plant Protection

Enniatin A's antifungal properties suggest its potential use as a biopesticide to protect crops from fungal pathogens. Its application could reduce reliance on synthetic fungicides and promote sustainable agricultural practices.

Case Studies

Study Focus Findings
Ivanova et al. (2017)CytotoxicityDemonstrated that Enniatin A induces apoptosis in cancer cell lines through mitochondrial disruption .
EFSA (2018)Toxicological Risk AssessmentIdentified genotoxic effects in animal models with implications for human health risk from dietary exposure .
MDPI (2022)Reproductive HealthShowed that Enniatin A inhibits proliferation and steroidogenesis in bovine granulosa cells at concentrations as low as 2 µM .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Composition of Enniatins

Compound Amino Acid Residues Hydroxy Acid Residues Key Distinguishing Features References
Enniatin A N-MeIle, N-MeVal, N-MeLeu Hiv (x3) Contains N-MeIle instead of N-MeVal
Enniatin A1 N-MeVal (x2), N-MeLeu Hiv (x3) Replaces N-MeIle with N-MeVal
Enniatin B N-MeVal (x3) Hiv (x3) Homolog with three N-MeVal residues
Enniatin B1 N-MeVal, N-MeIle, N-MeLeu Hiv (x3) Hybrid of B and A structures
Enniatin E1 N-MeIle, N-MeVal, N-MeLeu Hiv (x3) Cyclic order differs from Enniatin E2

Enniatin A is distinguished from Enniatin A1 by the substitution of N-MeIle for N-MeVal, a difference detectable via MS/MS fragmentation (e.g., absence of the m/z 86.0967 fragment in Enniatin A) . Enniatin E1 and E2, though structurally similar to A, exhibit distinct cyclic sequences resolved via 2D NMR in acetone-d6 .

Table 3: Production Yields in Selected Strains

Strain Compound Yield (mg/L) Conditions Reference
Fusarium DS3.1 Enniatin B 120 Shake flask, optimized
Fusarium VM-40 Enniatin A Trace 100 mM SB, fed-batch
Fusarium ÖV4.10 Enniatin B 90 Wave-mixed bioreactor

Enniatin B titers are typically higher than those of Enniatin A, reflecting metabolic preferences for valine-derived residues .

Analytical and Detection Challenges

Distinguishing enniatins requires advanced chromatographic and spectral techniques:

  • HPLC/UPLC : Enniatin A displays a single peak across eight column types, confirming homogeneity .
  • MS/MS : Fragmentation patterns (e.g., m/z 100.1125 for N-MeLeu/Ile) resolve N-MeVal vs. N-MeIle substitutions .
  • NMR : Solvent-dependent resolution (e.g., acetone-d6 vs. CDCl3) clarifies enantiomeric differences in Enniatin E1/E2 .

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